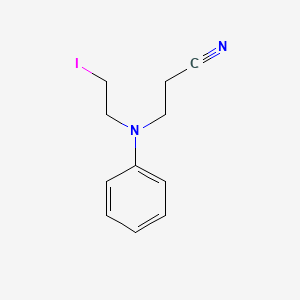
N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline is an organic compound that features both cyano and iodo functional groups attached to an aniline base
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline typically involves the reaction of aniline with 2-iodoethanol and acrylonitrile. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The iodo group can be reduced to a hydrogen atom, forming N-(2-Cyanoethyl)-N-ethyl aniline.
Substitution: The iodo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium thiolate or sodium azide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodo group with a thiol would yield a thioether derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a labeling reagent.
Medicine: Could be explored for its potential pharmacological properties.
Industry: May be used in the production of specialty polymers or materials.
Mecanismo De Acción
The mechanism of action for N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline would depend on its specific application
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Cyanoethyl)-N-ethyl aniline: Lacks the iodo group, making it less reactive in substitution reactions.
N-(2-Iodoethyl)aniline: Lacks the cyano group, affecting its oxidation and reduction behavior.
N-(2-Cyanoethyl)aniline: Lacks both the iodo and ethyl groups, making it less versatile in synthetic applications.
Uniqueness
N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline is unique due to the presence of both cyano and iodo groups, which provide a combination of reactivity and functionality that can be exploited in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C11H13IN2 |
|---|---|
Peso molecular |
300.14 g/mol |
Nombre IUPAC |
3-[N-(2-iodoethyl)anilino]propanenitrile |
InChI |
InChI=1S/C11H13IN2/c12-7-10-14(9-4-8-13)11-5-2-1-3-6-11/h1-3,5-6H,4,7,9-10H2 |
Clave InChI |
VDGHLSDHJXWQSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CCC#N)CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















